
4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide is a chemical compound with the molecular formula C15H19ClN2O3 and a molecular weight of 310.783 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclohexyl group, an ethyl group, and a nitrobenzamide moiety.
Preparation Methods
The synthesis of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide typically involves multiple steps. . Industrial production methods may vary, but they generally involve similar multi-step processes with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and cyclohexyl groups may influence the compound’s binding affinity to certain receptors or enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide include:
- 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
- 4-chloro-N-cyclohexyl-3-nitrobenzamide
- 2-chloro-N-cyclohexyl-5-nitrobenzamide
These compounds share structural similarities but differ in the position of the chloro and nitro groups, which can affect their chemical properties and applications
Properties
Molecular Formula |
C15H19ClN2O3 |
|---|---|
Molecular Weight |
310.77 g/mol |
IUPAC Name |
4-chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide |
InChI |
InChI=1S/C15H19ClN2O3/c1-2-17(12-6-4-3-5-7-12)15(19)11-8-9-13(16)14(10-11)18(20)21/h8-10,12H,2-7H2,1H3 |
InChI Key |
DSEGTCSERAIXAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


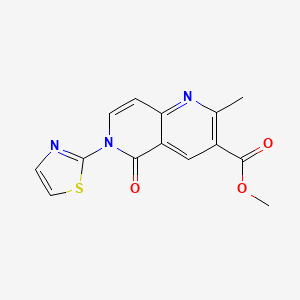
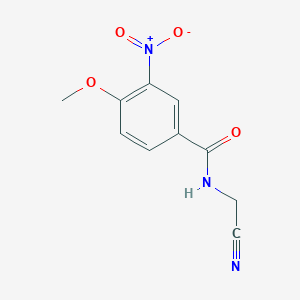
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)-N-(pyrimidin-2-yl)butanamide](/img/structure/B11026750.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11026759.png)
![ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11026760.png)
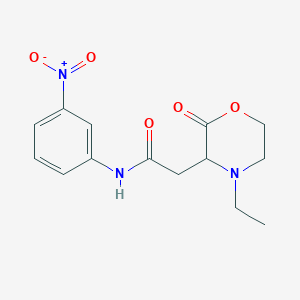
![2-chloro-N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}benzamide](/img/structure/B11026777.png)
![N-(4-fluorophenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11026789.png)
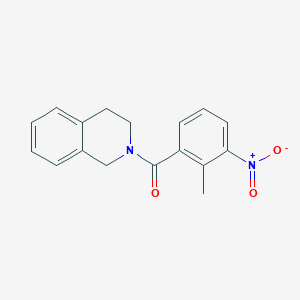
![2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B11026798.png)
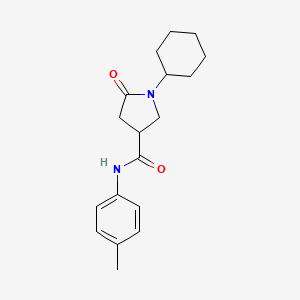
![2-Ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11026809.png)
![N-(4-methoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11026811.png)
![N-[4-(benzyloxy)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B11026822.png)
